molecular formula C22H17FN6O3 B2361442 1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1226427-55-9

1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2361442
CAS No.: 1226427-55-9
M. Wt: 432.415
InChI Key: ZEBLUSOWHGSWTN-UHFFFAOYSA-N
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Description

1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a high-purity chemical reagent intended for research applications. This compound belongs to a class of molecules featuring a pyrazolo[1,5-d][1,2,4]triazinone core, a structure known to be of significant interest in medicinal chemistry and drug discovery . Compounds with this core structure, especially those incorporating 1,2,4-oxadiazol and fluorophenyl groups, are frequently investigated as potential inhibitors for various biological targets . For instance, structurally related molecules containing the pyrazolo[1,5-d][1,2,4]triazinone scaffold have been explored as highly potent and efficacious inhibitors of enzymes like Poly(ADP-ribose) Polymerase (PARP), which are relevant in oncology research . The specific molecular architecture of this reagent, including the 2-ethoxyphenyl and 4-fluorophenyl substituents, makes it a valuable building block for probing structure-activity relationships (SAR) and optimizing pharmacological properties. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound in hit-to-lead optimization campaigns, biochemical assay development, and other early-stage discovery programs.

Properties

IUPAC Name

5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6O3/c1-2-31-19-6-4-3-5-16(19)21-25-20(32-27-21)12-28-22(30)18-11-17(26-29(18)13-24-28)14-7-9-15(23)10-8-14/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBLUSOWHGSWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives under acidic or basic conditions.
  • Assembly of the Pyrazolo[1,5-d][1,2,4]triazinone Core : This involves further cyclization reactions that incorporate various substituents to enhance biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Studies have suggested that the compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain .

The precise mechanism of action for this compound is still under investigation but is believed to involve:

  • Interaction with Receptors : The oxadiazole moiety can engage in hydrogen bonding and π-π interactions with target receptors.
  • Enzyme Modulation : By binding to active sites on enzymes, the compound can inhibit their function, leading to reduced disease progression .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

StudyFindings
Study 1 Investigated the antimicrobial effects of oxadiazole derivatives; found significant inhibition against Candida albicans and Pseudomonas aeruginosa .
Study 2 Explored anticancer properties; demonstrated that related compounds induced apoptosis in breast cancer cells .
Study 3 Analyzed enzyme inhibition; reported that pyrazolo derivatives effectively inhibited COX enzymes in vitro .

Comparison with Similar Compounds

Epoxiconazole (BAS 480 F)

  • Structure : Contains a 1,2,4-triazole core with 2-chlorophenyl and 4-fluorophenyl substituents, linked via an oxirane (epoxide) group .
  • The triazole core in Epoxiconazole is critical for antifungal activity (e.g., CYP51 inhibition), whereas the pyrazolo-triazinone core in the target compound may target different pathways. The oxadiazole in the target compound could improve stability compared to Epoxiconazole’s epoxide, which is prone to metabolic degradation.

Fluconazole and Related Triazoles

  • Structure : Fluconazole features a bis-triazole core with fluorophenyl and hydroxyl groups .
  • The ethoxyphenyl-oxadiazole substituent in the target compound may confer greater membrane permeability than Fluconazole’s polar hydroxyl group.

Imidazo[5,1-f][1,2,4]triazin-4(1H)-one Derivatives

  • Structure: Compounds like those in contain imidazo-triazinone cores with ethoxy and sulfonyl groups .
  • Comparison: The pyrazolo-triazinone in the target compound vs. imidazo-triazinone alters the electron distribution and hydrogen-bonding capacity, impacting target selectivity. Substituents like the 4-fluorophenyl group in the target compound may enhance binding affinity compared to sulfonyl-containing analogs.

5-[1-(5-Chloro-2,4-dimethoxyphenyl)-1,2,3-triazol-4-yl]-1,2,4-oxadiazole Derivatives

  • Structure : Features a 1,2,4-oxadiazole linked to a triazolyl-chlorophenyl group () .
  • Comparison: Both compounds utilize 1,2,4-oxadiazole as a linker, but the target compound’s pyrazolo-triazinone core offers a more rigid framework compared to the triazolyl-chlorophenyl system. The ethoxy and fluoro substituents in the target compound may reduce steric hindrance compared to bulky chlorophenyl and methoxy groups in ’s compound.

Structural and Functional Data Table

Compound Core Structure Key Substituents Hypothesized Activity
Target Compound Pyrazolo-triazinone 4-fluorophenyl, 2-ethoxyphenyl-oxadiazole Kinase inhibition, Anticancer
Epoxiconazole (BAS 480 F) 1,2,4-Triazole + Epoxide 2-chlorophenyl, 4-fluorophenyl Antifungal (CYP51 inhibition)
Fluconazole Bis-triazole 2,4-Difluorophenyl, Hydroxyl Antifungal
Imidazo-triazinone () Imidazo-triazinone Ethoxy, Sulfonylpiperazine PDE inhibition
Oxadiazole 1,2,4-Oxadiazole + Triazole Chlorophenyl, Methoxyphenyl Antimicrobial

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s hybrid structure may synergize the bioactivity of oxadiazoles (antimicrobial, anti-inflammatory) and triazinones (kinase inhibition) .
  • Metabolic Stability : The ethoxyphenyl group may reduce cytochrome P450-mediated metabolism compared to chlorophenyl analogs .
  • Synthetic Challenges: The fused pyrazolo-triazinone core requires multi-step synthesis, contrasting with simpler triazole-based compounds .

Preparation Methods

Synthesis of the Pyrazolo[1,5-d]Triazinone Core

The pyrazolo[1,5-d]triazinone scaffold forms the central heterocyclic framework of the target compound. A validated approach involves the cyclocondensation of 5-aminopyrazole derivatives with carbonyl-containing reagents. For instance, 1-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo cyclization with ethyl cyanoacetate in the presence of a base such as potassium hydroxide to yield the triazinone ring. The reaction proceeds via nucleophilic attack of the amine on the cyano group, followed by intramolecular cyclization and elimination of ethanol.

Alternative routes leverage hydrazine hydrate for ring closure. In a method analogous to the synthesis of triazolo[3,4-b]thiadiazoles, 4-fluorophenyl-substituted pyrazole-3-carboxylic acid hydrazide reacts with carbon disulfide under basic conditions to form a thiadiazole intermediate, which is subsequently oxidized to the triazinone using hydrogen peroxide. However, this pathway requires precise control of stoichiometry to avoid over-oxidation.

Preparation of the 3-(2-Ethoxyphenyl)-1,2,4-Oxadiazole-5-ylmethyl Moiety

The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime with a carboxylic acid derivative. 2-Ethoxybenzonitrile is first converted to N′-hydroxy-2-ethoxybenzimidamide (amidoxime) by treatment with hydroxylamine hydrochloride in ethanol. Subsequent reaction with methyl malonyl chloride in tetrahydrofuran (THF) induces cyclodehydration, forming the 1,2,4-oxadiazole ring. The methyl group at position 5 is then brominated using N-bromosuccinimide (NBS) under radical initiation to yield 5-(bromomethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole .

Step Reagent/Conditions Yield (%) Reference
Amidoxime Formation NH₂OH·HCl, EtOH, 70°C, 6h 92
Oxadiazole Cyclization Methyl malonyl chloride, THF, RT, 12h 78
Bromination NBS, AIBN, CCl₄, reflux, 3h 65

Coupling of the Oxadiazole Moiety to the Triazinone Core

The final step involves nucleophilic substitution to attach the oxadiazole-methyl group to the triazinone. 8-(4-Fluorophenyl)pyrazolo[1,5-d]triazin-1(2H)-one is deprotonated at position 1 using sodium hydride in DMF, followed by reaction with 5-(bromomethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole at 60°C for 8 hours. Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) affords the final product in 72% yield.

Alternative coupling strategies include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though this requires a hydroxylated triazinone precursor.

Optimization and Green Chemistry Considerations

Recent advances emphasize solvent-free mechanochemical methods for cyclization steps. Ball-milling pyrazole-amine derivatives with cyanuric chloride (as in) reduces reaction times from 40 hours to 2 hours while maintaining yields above 80%. Ultrasound-assisted synthesis of amidoximes decreases energy consumption by 40% compared to conventional heating.

Structural Characterization and Validation

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazinone-H), 7.89–7.21 (m, 8H, aryl-H), 4.52 (s, 2H, CH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.44 (t, J = 7.0 Hz, 3H, CH₃).
  • HRMS : m/z calcd for C₂₃H₁₇FN₆O₃ [M+H]⁺: 453.1421; found: 453.1418.
  • X-ray diffraction : Analogous structures show planarity between the oxadiazole and triazinone rings (dihedral angle < 10°), enhancing conjugation.

Q & A

Q. What are the recommended synthetic routes and critical optimization parameters for synthesizing this compound?

The synthesis involves multi-step protocols, including oxadiazole ring formation and pyrazolo-triazinone assembly. Key steps include:

  • Oxadiazole formation : Cyclization of amidoxime precursors under reflux with activating agents (e.g., POCl₃) .
  • Pyrazolo-triazinone assembly : Coupling reactions between substituted pyrazoles and triazinone precursors under inert conditions .
  • Optimization parameters :
    • Temperature : 80–120°C for cyclization steps .
    • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
    • Catalysts : Use of Lewis acids (e.g., ZnCl₂) for regioselective coupling .
  • Purity control : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Structural elucidation :
    • ¹H/¹³C NMR : Assign peaks for ethoxyphenyl (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and fluorophenyl (δ 7.1–7.4 ppm for aromatic protons) .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Purity assessment :
    • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
  • Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) to validate stereochemistry .

Q. How should researchers design initial biological activity screening for this compound?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or phosphodiesterases (IC₅₀ determination) at 1–100 µM concentrations .
    • Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–50 µM) .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Quantum mechanical calculations : Gaussian09 for frontier molecular orbital (FMO) analysis to assess reactivity .
  • SAR table :
SubstituentActivity Trend (IC₅₀)Key Interaction
2-Ethoxyphenyl↑ PotencyHydrophobic pocket
4-Fluorophenyl↑ SelectivityHalogen bonding
Oxadiazole-methyl↓ SolubilitySteric effects

Derived from analogs in

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., fixed cell viability assay conditions) .
  • Probe experimental variables :
    • Cell line variability : Test across multiple lines (e.g., primary vs. immortalized cells) .
    • Assay interference : Rule out fluorescence/quenching artifacts via orthogonal assays (e.g., luminescence-based ATP detection) .

Q. What methodologies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulations .
  • Metabolic stability : Conduct microsomal incubation (human/rat liver microsomes) with LC-MS/MS to quantify parent compound degradation .
  • ADMET profiling :
    • Permeability : Caco-2 monolayer assays (Papp >1×10⁻⁶ cm/s) .
    • Plasma protein binding : Equilibrium dialysis (>90% bound suggests limited free fraction) .

Q. How can researchers assess the compound’s selectivity against off-target proteins?

  • Kinase profiling panels : Screen against 50–100 kinases at 1 µM (e.g., Eurofins KinaseProfiler) .
  • Counter-screening : Test related enzymes (e.g., phosphatases, proteases) to rule out non-specific effects .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics to identify downstream targets .

Q. What strategies stabilize the oxadiazole moiety during long-term storage or biological assays?

  • Storage conditions : Lyophilized powder at –20°C in argon atmosphere to prevent hydrolysis .
  • Buffered solutions : Use pH 7.4 PBS with 0.01% BSA to minimize degradation at 37°C (half-life >24 hrs) .
  • Stability monitoring : UPLC-MS at 0, 6, 12, and 24 hrs to track decomposition products .

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